2,8-dimethyl-N-[3-(trifluoromethyl)phenyl]quinolin-4-amine
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Overview
Description
2,8-dimethyl-N-[3-(trifluoromethyl)phenyl]quinolin-4-amine is a compound that belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields. The presence of the trifluoromethyl group in the compound enhances its chemical stability and biological activity, making it a valuable molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-dimethyl-N-[3-(trifluoromethyl)phenyl]quinolin-4-amine typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through cyclization reactions involving aniline derivatives and carbonyl compounds.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonyl chloride under specific reaction conditions.
Substitution Reactions: The final step involves the substitution of the amine group with the desired phenyl group, which can be achieved using nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,8-dimethyl-N-[3-(trifluoromethyl)phenyl]quinolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction reactions may produce amine derivatives .
Scientific Research Applications
2,8-dimethyl-N-[3-(trifluoromethyl)phenyl]quinolin-4-amine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2,8-dimethyl-N-[3-(trifluoromethyl)phenyl]quinolin-4-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, leading to various biological effects. The compound may inhibit enzyme activities, disrupt protein-protein interactions, or modulate signaling pathways, depending on its specific application .
Comparison with Similar Compounds
Similar Compounds
Fluoroquinolines: These compounds share the quinoline core structure and have similar biological activities, such as antibacterial and antiviral properties.
Trifluoromethylated Amines: These compounds contain the trifluoromethyl group and exhibit enhanced chemical stability and biological activity.
Uniqueness
2,8-dimethyl-N-[3-(trifluoromethyl)phenyl]quinolin-4-amine is unique due to the combination of the quinoline core and the trifluoromethyl group, which provides a synergistic effect on its chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C18H15F3N2 |
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Molecular Weight |
316.3 g/mol |
IUPAC Name |
2,8-dimethyl-N-[3-(trifluoromethyl)phenyl]quinolin-4-amine |
InChI |
InChI=1S/C18H15F3N2/c1-11-5-3-8-15-16(9-12(2)22-17(11)15)23-14-7-4-6-13(10-14)18(19,20)21/h3-10H,1-2H3,(H,22,23) |
InChI Key |
KGBJWZLDSHIBCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C)NC3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
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